4'-Formyl-biphenyl-3-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-formylphenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO/c15-9-12-2-1-3-14(8-12)13-6-4-11(10-16)5-7-13/h1-8,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBFCEQQNYPLSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)C=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374687 | |
| Record name | 4'-Formyl-biphenyl-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
230647-84-4 | |
| Record name | 4'-Formyl-biphenyl-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Formyl Biphenyl 3 Carbonitrile and Its Structural Analogs
Transition Metal-Catalyzed Cross-Coupling Strategies
The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of biaryl compounds, offering mild and efficient routes with high functional group tolerance. Several palladium- and copper-catalyzed methods are particularly well-suited for the synthesis of 4'-Formyl-biphenyl-3-carbonitrile.
Optimized Suzuki-Miyaura Cross-Coupling Protocols for Biphenyl (B1667301) Formation
The Suzuki-Miyaura coupling is one of the most widely used methods for constructing C-C bonds between aromatic rings. The reaction typically involves the palladium-catalyzed coupling of an organoboron reagent (such as a boronic acid or ester) with an organic halide or triflate in the presence of a base.
For the synthesis of this compound, a plausible Suzuki-Miyaura coupling strategy would involve the reaction of 3-cyanophenylboronic acid with 4-bromobenzaldehyde or, alternatively, 4-formylphenylboronic acid with 3-bromobenzonitrile. The choice of reactants can be influenced by the commercial availability and stability of the starting materials.
Key Components of an Optimized Protocol:
Palladium Catalyst: A variety of palladium(0) and palladium(II) precursors can be used, often in combination with phosphine ligands. Common catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and palladium(II) acetate [Pd(OAc)₂]. The selection of the ligand is crucial for an efficient catalytic cycle and can influence reaction rates and yields.
Ligand: Bulky, electron-rich phosphine ligands, such as triphenylphosphine (B44618) (PPh₃), tricyclohexylphosphine (PCy₃), or more specialized biaryl phosphine ligands, are often employed to enhance catalyst stability and activity.
Base: A base is required to activate the organoboron species. Inorganic bases like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are commonly used.
Solvent: The reaction is typically carried out in a variety of organic solvents, often in biphasic systems with water. Common solvents include toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF).
A representative, albeit general, reaction scheme is presented below:
Scheme 1: Suzuki-Miyaura Coupling for this compound
| Parameter | Typical Conditions |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂/Ligand |
| Ligand | PPh₃, SPhos, XPhos |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene/H₂O, Dioxane/H₂O |
| Temperature | 80-110 °C |
Palladium-Catalyzed Coupling Approaches (e.g., Stille, Negishi, Kumada)
Besides the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling methods offer alternative routes to this compound, each with its own set of advantages and limitations.
Stille Coupling: This reaction involves the coupling of an organotin compound (organostannane) with an organic halide. For the target molecule, this could involve the reaction of 3-(tributylstannyl)benzonitrile with 4-bromobenzaldehyde. A key advantage of the Stille coupling is the stability of organostannanes to a wide range of reaction conditions. However, the toxicity of tin compounds is a significant drawback. wikipedia.org
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide. wikipedia.org The synthesis of this compound could be achieved by reacting a 3-cyanophenylzinc halide with 4-bromobenzaldehyde. Organozinc reagents are generally more reactive than organoboron compounds, which can be advantageous but may also lead to lower functional group tolerance. acs.org
Kumada Coupling: This was one of the first transition metal-catalyzed cross-coupling reactions developed and involves the reaction of a Grignard reagent (organomagnesium halide) with an organic halide, typically catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org The synthesis could proceed via the coupling of a 3-cyanophenyl Grignard reagent with 4-bromobenzaldehyde. The high reactivity of Grignard reagents can be a limitation when sensitive functional groups like aldehydes are present, often requiring protective group strategies. nih.gov
| Coupling Reaction | Organometallic Reagent | Key Features |
| Stille | Organostannane (R-SnBu₃) | High functional group tolerance; toxic tin reagents. wikipedia.org |
| Negishi | Organozinc (R-ZnX) | High reactivity; can be sensitive to moisture and air. wikipedia.org |
| Kumada | Grignard (R-MgX) | Highly reactive; may require protection of sensitive functional groups. organic-chemistry.org |
Copper-Mediated Coupling Reactions (e.g., Ullmann)
The Ullmann reaction is a classical method for the formation of biaryl compounds, involving the copper-mediated coupling of two aryl halides. While traditionally requiring harsh conditions (high temperatures), modern modifications have made this reaction more versatile.
For an unsymmetrical biphenyl like this compound, a direct Ullmann coupling of 3-bromobenzonitrile and 4-bromobenzaldehyde would likely lead to a mixture of products, including the two symmetrical homocoupled biphenyls. Therefore, a stepwise approach or the use of one reactant in large excess would be necessary to favor the desired cross-coupling product. The presence of electron-withdrawing groups on the aryl halides can facilitate the reaction. jk-sci.com
Classical and Emerging Synthetic Routes to Biphenyl Derivatives
While transition metal-catalyzed methods are dominant, classical organic reactions can also be employed for the synthesis of biphenyls, although they often have more limitations.
Wurtz-Fittig Coupling and Variants
The Wurtz-Fittig reaction involves the coupling of an aryl halide with an alkyl halide in the presence of sodium metal. A variation, the Fittig reaction, couples two aryl halides to form a biphenyl. Similar to the Ullmann reaction, coupling two different aryl halides, such as 3-bromobenzonitrile and 4-bromobenzaldehyde, would result in a mixture of products. collegedunia.comgeeksforgeeks.org The reaction conditions are harsh and generally not compatible with many functional groups, making this method less suitable for the synthesis of complex molecules like this compound. wikipedia-on-ipfs.orgunacademy.comwikipedia.org
Electrophilic Aromatic Substitution for Biphenyl Functionalization
Another approach involves the functionalization of a pre-formed biphenyl core. For instance, one could start with biphenyl-3-carbonitrile and introduce the formyl group at the 4'-position via an electrophilic aromatic substitution reaction.
Common formylation methods include:
Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphoryl chloride (POCl₃), to formylate activated aromatic rings.
Gattermann-Koch Reaction: This method introduces a formyl group using carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst. wikipedia.orgpurechemistry.org
Rieche Formylation: This uses dichloromethyl methyl ether as the formylating agent with a Lewis acid catalyst.
The success of this approach depends on the directing effects of the cyano group on the first ring and the phenyl group on the second ring. The cyano group is a meta-director and deactivating, while the phenyl group is an ortho-, para-director and activating. Therefore, the formylation would be expected to occur on the unsubstituted phenyl ring, primarily at the para-position due to steric hindrance at the ortho-positions.
Sustainable and Green Synthetic Approaches for Biphenyl-Based Building Blocks
The development of sustainable and environmentally benign synthetic methods is a paramount goal in modern organic chemistry. For the synthesis of biphenyl-based building blocks, such as this compound, green chemistry principles are increasingly being applied to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. These approaches focus on alternative reaction conditions and strategic synthetic designs to create complex molecules in a more sustainable manner.
Investigation of Solvent-Free Reaction Conditions
A significant advancement in green chemistry is the development of solvent-free reaction conditions, which address the environmental impact of traditional solvent use. acs.orgflinders.edu.au Solvents are a major contributor to chemical waste, and their elimination simplifies purification processes, reduces costs, and minimizes potential hazards. researchgate.net
Mechanochemical methods, such as ball milling, have emerged as a powerful technique for the solvent-free synthesis of biphenyl derivatives. mdpi.comrsc.org In this approach, mechanical energy is used to induce chemical reactions between solid reactants. For instance, the palladium-catalyzed oxidative homocoupling of aryl boronic acids has been successfully performed using a solvent-free and ligand-free ball-milling method to produce various biphenyl-derived materials. rsc.org This technique is noted for being simple, fast, and efficient. rsc.org Similarly, a solvent-free mechanochemical approach was utilized for the synthesis of a series of high-temperature alkyl and alkoxy biphenyltetracarboxydiimide liquid crystals, demonstrating the versatility of this method. mdpi.com
Another notable solvent-free method is the Ullmann coupling reaction. A laboratory experiment for synthesizing 2,2′-dinitrobiphenyl from 1-iodo-2-nitrobenzene was conducted by heating the reactants in the presence of copper and sand, completely avoiding the use of a solvent. researchgate.net This reaction was found to be cleaner and faster than its solution-phase counterpart, which typically requires high-boiling solvents and extensive purification steps. researchgate.net Furthermore, innovative catalyst-free and solvent-free multicomponent strategies have been developed to prepare variously substituted biphenyl derivatives, avoiding the need for organic solvents and dry conditions, which simplifies the purification of the final products. acs.org
The table below summarizes key findings from studies on solvent-free synthesis of biphenyl compounds.
| Method | Reactants/Catalyst | Key Findings | Reference |
| Ball Milling (Mechanochemistry) | Aryl boronic acids, Palladium catalyst | Simple, fast, and efficient synthesis of biphenyl-derived materials without ligands. | rsc.org |
| Ullmann Coupling | 1-iodo-2-nitrobenzene, Copper | Cleaner and faster than solution-phase methods; minimal purification required. | researchgate.net |
| Multicomponent Strategy | Aryl aldehyde, other reagents | Avoids the use of a catalyst, organic solvent, and dry conditions; simple product purification. | acs.org |
| Mechanochemical Synthesis | Biphenyltetracarboxylic dianhydride, anilines | Efficient route for synthesizing high-temperature liquid crystals. | mdpi.com |
Solid-Phase Organic Synthesis Techniques for Compound Assembly
Solid-phase organic synthesis (SPOS) represents a significant green chemistry technique that facilitates the assembly of complex molecules like biphenyls by anchoring a starting material to an insoluble solid support. This methodology, originally developed for peptide synthesis, offers several advantages, including simplified purification, the ability to drive reactions to completion using excess reagents, and the potential for automation.
In the context of biphenyl synthesis, SPOS can be employed in cross-coupling reactions such as the Stille reaction. acs.org The strategy involves attaching one of the aryl precursors to a solid support (resin). The second aryl component is then introduced in solution, and the cross-coupling reaction occurs on the solid phase. After the reaction, excess reagents and by-products are simply washed away, leaving the desired biphenyl product attached to the resin. The final product is then cleaved from the support in a pure form. This process dramatically reduces the need for traditional purification methods like column chromatography, which consume large quantities of solvents.
Key components and considerations in SPOS for biphenyl assembly include:
Resin Selection: The choice of resin, such as 2-chlorotrityl-chloride resin, is crucial as it must be compatible with the reaction conditions.
Linker Strategy: A linker connects the initial molecule to the solid support and is designed to be stable throughout the synthesis but easily cleaved to release the final product.
The combinatorial synthesis of peptide-biphenyl hybrids has been successfully demonstrated using solid-phase methodology. acs.org This approach allowed for the parallel synthesis of a library of compounds, showcasing the efficiency of SPOS for creating diverse molecular structures. acs.org
The table below outlines the general steps involved in solid-phase synthesis for biphenyl compounds.
| Step | Description | Green Advantage |
| 1. Anchoring | The first building block (e.g., an aryl halide) is covalently attached to an insoluble polymer resin via a linker. | Immobilization simplifies handling and containment. |
| 2. Reaction | The second building block (e.g., an arylboronic acid) and catalyst are added in solution to react with the resin-bound substrate. | Excess reagents can be used to drive the reaction to completion and are easily removed by washing. |
| 3. Washing | The resin is washed with solvents to remove unreacted reagents, by-products, and the catalyst. | Eliminates the need for complex purification techniques like column chromatography, reducing solvent waste. |
| 4. Cleavage | The final biphenyl product is cleaved from the resin support by a specific chemical reaction that breaks the linker. | Yields a high-purity product, often without further purification. |
Strategic Precursor Synthesis and Halogenation of Biphenyl Scaffolds
The synthesis of functionalized biphenyls like this compound relies heavily on the strategic selection and synthesis of precursors, followed by targeted functionalization of the biphenyl scaffold. Halogenation is a key transformation in this context, as it introduces a versatile functional handle for further modifications.
The construction of the core biphenyl structure is often achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prevalent method. researchgate.net This reaction typically involves the coupling of an aryl halide with an arylboronic acid. For a molecule like this compound, a strategic disconnection would involve precursors such as a halogenated benzaldehyde derivative and a cyanophenylboronic acid, or vice versa. The choice of precursors is critical for installing the formyl and cyano groups in the correct positions on the biphenyl framework.
Once the biphenyl scaffold is assembled, halogenation can be employed to introduce chlorine, bromine, or iodine atoms onto the aromatic rings. britannica.com These halogenated biphenyls are valuable intermediates for subsequent synthetic transformations. Modern approaches to halogenation often focus on direct C-H bond functionalization, which avoids the need for pre-functionalized starting materials and is therefore more atom-economical.
Palladium-mediated C-H functionalization is a powerful tool for the ortho-halogenation of aromatic compounds. mdpi.comresearchgate.net This method involves the formation of an organopalladium intermediate, which then reacts with a halogenating agent to install a halogen atom at a specific position. For example, orthopalladated derivatives of substituted phenylglycines have been shown to react with halogenating reagents like PhICl₂, Br₂, and I₂ to yield the corresponding ortho-halogenated amino acids. mdpi.comresearchgate.net This type of directed C-H activation allows for high regioselectivity, which is often difficult to achieve with traditional electrophilic aromatic substitution methods. The reaction is general and tolerates a variety of functional groups on the aryl ring. mdpi.comresearchgate.net
The table below details common halogenating agents and their application in the synthesis of halogenated biphenyl scaffolds.
| Halogenating Agent | Halogen Introduced | Reaction Type | Key Features | Reference |
| N-Chlorosuccinimide (NCS) | Chlorine | Electrophilic Aromatic Substitution / C-H Functionalization | Often used with a catalyst for direct C-H chlorination. | mdpi.com |
| N-Bromosuccinimide (NBS) | Bromine | Electrophilic Aromatic Substitution | Common reagent for brominating activated aromatic rings. | |
| Molecular Bromine (Br₂) | Bromine | Pd-mediated C-H Functionalization | Reacts with orthopalladated intermediates to give brominated products. | mdpi.comresearchgate.net |
| Molecular Iodine (I₂) | Iodine | Pd-mediated C-H Functionalization | Effective for the iodination of biphenyl scaffolds via organopalladium species. | mdpi.comresearchgate.net |
| Phenyliodine dichloride (PhICl₂) | Chlorine | Pd-mediated C-H Functionalization | A source of electrophilic chlorine for C-H chlorination reactions. | mdpi.comresearchgate.net |
Chemical Reactivity and Derivatization Studies of 4 Formyl Biphenyl 3 Carbonitrile
Reactivity Profiling of the Formyl Group
The aldehyde (formyl) group is a key site for a variety of chemical transformations, including condensation reactions, reductive aminations, oxidations, reductions, and nucleophilic additions.
Condensation Reactions with Amines for Schiff Base Formation
The formyl group of 4'-Formyl-biphenyl-3-carbonitrile readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction typically proceeds by the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.
The formation of the imine can be influenced by reaction conditions. For instance, in the presence of an acid catalyst, the reaction can be driven towards the formation of the Schiff base. This reactivity is a cornerstone for the synthesis of various heterocyclic compounds and other complex organic molecules.
Reductive Amination Pathways and Catalyst Evaluation
Reductive amination provides a direct route to synthesize amines from aldehydes. openstax.org This one-pot reaction involves the initial formation of an imine or iminium ion from this compound and an amine, which is then reduced in situ to the corresponding amine. openstax.orgias.ac.in A variety of reducing agents and catalysts have been evaluated for this transformation. ias.ac.inharvard.edu
Commonly used reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). ias.ac.inharvard.edu The choice of catalyst can significantly impact the efficiency and selectivity of the reaction. For example, solid acid catalysts like B(OSO₃H)₃/SiO₂ have been shown to be effective and reusable for the reductive amination of various aldehydes. ias.ac.in Other catalytic systems, such as those based on iridium and cobalt, have also been developed for direct reductive amination. organic-chemistry.org
A comparative study on a related compound, 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid, highlighted the applicability of reductive amination to a broad range of primary amines. nih.gov The choice of reducing agent is critical; for instance, sodium cyanoborohydride is effective but highly toxic. harvard.edu
Table 1: Catalyst and Reducing Agent Evaluation in Reductive Amination
| Catalyst | Reducing Agent | Substrate Scope | Reference |
|---|---|---|---|
| B(OSO₃H)₃/SiO₂ | NaBH₄ | Aromatic and aliphatic aldehydes | ias.ac.in |
| Cp*Ir complexes | Ammonium formate | Ketones | organic-chemistry.org |
| Amorphous Co particles | H₂ | Aldehydes | organic-chemistry.org |
| Dibutyltin dichloride | Phenylsilane | Aldehydes and ketones | researchgate.net |
Oxidation and Reduction Chemistry of the Aldehyde Moiety
The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: Oxidation of the formyl group yields 4'-carboxy-biphenyl-3-carbonitrile. This transformation can be achieved using various oxidizing agents. The resulting carboxylic acid, 4'-Formyl-[1,1'-biphenyl]-3-carboxylic acid, is a known compound. 1stsci.com
Reduction: The formyl group can be selectively reduced to a hydroxymethyl group, affording 4'-(hydroxymethyl)-biphenyl-3-carbonitrile. A common method for this reduction is catalytic hydrogenation. For instance, 4-formyl biphenyl (B1667301) can be reduced to 4-hydroxymethyl biphenyl using Raney nickel as a catalyst. google.com
Nucleophilic Addition Reactions to the Carbonyl Center
The electrophilic carbon of the formyl group is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon bonds.
Grignard Reaction: Grignard reagents (R-MgX) add to the carbonyl carbon to form secondary alcohols after an acidic workup. wikipedia.orgpressbooks.publeah4sci.com This reaction is a fundamental method for creating new C-C bonds. wikipedia.org The reaction proceeds through a nucleophilic attack of the carbanionic portion of the Grignard reagent on the carbonyl carbon. pressbooks.pub
Wittig Reaction: The Wittig reaction converts the aldehyde into an alkene. masterorganicchemistry.comwikipedia.org This reaction involves a phosphonium (B103445) ylide (Wittig reagent) which attacks the carbonyl group to form a betaine (B1666868) intermediate, that then collapses to an alkene and triphenylphosphine (B44618) oxide. mnstate.edu The stereochemistry of the resulting alkene can often be controlled by the choice of ylide and reaction conditions. wikipedia.orgorganic-chemistry.org
Transformations of the Nitrile Group
The nitrile group offers another site for chemical modification, primarily through hydrolysis and amidation reactions.
Hydrolysis and Amidation Reactions
The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide. libretexts.orgchemistrysteps.com
Acid Hydrolysis: Heating the nitrile with a dilute acid, such as hydrochloric acid, results in the formation of the corresponding carboxylic acid. libretexts.org The reaction proceeds through the formation of an amide intermediate. chemistrysteps.com
Alkaline Hydrolysis: Treatment with a base, like sodium hydroxide (B78521) solution, followed by acidification, also yields the carboxylic acid. libretexts.org Initially, a carboxylate salt and ammonia (B1221849) are formed. libretexts.org
The hydrolysis of nitriles is a well-established method for the synthesis of carboxylic acids. masterorganicchemistry.com The reaction conditions can sometimes be controlled to isolate the intermediate amide.
Table 2: Summary of Functional Group Transformations
| Functional Group | Reaction Type | Reagents/Conditions | Product Functional Group |
|---|---|---|---|
| Formyl | Condensation | Primary Amine | Imine (Schiff Base) |
| Formyl | Reductive Amination | Amine, Reducing Agent (e.g., NaBH₄), Catalyst | Amine |
| Formyl | Oxidation | Oxidizing Agent | Carboxylic Acid |
| Formyl | Reduction | Reducing Agent (e.g., H₂/Raney Ni) | Alcohol |
| Formyl | Grignard Reaction | Grignard Reagent (R-MgX), then H₃O⁺ | Secondary Alcohol |
| Formyl | Wittig Reaction | Phosphonium Ylide | Alkene |
[2+3] Cycloaddition Reactions (e.g., Tetrazole Formation)
The nitrile functionality of this compound is a prime site for [2+3] cycloaddition reactions, most notably in the synthesis of tetrazoles. This transformation is of significant interest as the tetrazole ring is a well-recognized bioisostere for carboxylic acids, offering similar acidity but with improved metabolic stability and bioavailability in medicinal chemistry contexts.
The reaction typically involves the treatment of the nitrile with an azide (B81097) source, such as sodium azide, often in the presence of a catalyst. The general mechanism is a 1,3-dipolar cycloaddition between the nitrile and the azide ion. chemtube3d.com The presence of electron-withdrawing groups on the nitrile can facilitate the reaction by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile, thereby enhancing its interaction with the Highest Occupied Molecular Orbital (HOMO) of the azide. nih.gov
Various catalytic systems have been developed to promote this cycloaddition under milder conditions and with higher efficiency. These include both homogeneous and heterogeneous catalysts. For instance, cobalt(II) complexes have been shown to effectively catalyze the [3+2] cycloaddition of sodium azide to organonitriles to form 5-substituted 1H-tetrazoles. nih.gov Mechanistic studies suggest the formation of a metal-azido intermediate which then participates in the cycloaddition. nih.gov Nanocatalysts, such as cobalt-nickel on magnetic mesoporous hollow spheres, have also demonstrated high activity, allowing for excellent product yields in short reaction times and offering the advantage of easy catalyst recovery and reuse. rsc.org
The resulting product, 5-(4'-formylbiphenyl-3-yl)-1H-tetrazole, retains the formyl group, which can be further derivatized, highlighting the utility of this cycloaddition in creating complex, functionalized molecules.
Table 1: Examples of Catalysts Used in Tetrazole Synthesis from Nitriles
| Catalyst | Substrates | Key Features |
| Cobalt(II) complex with N,N-bis(pyridin-2-ylmethyl)quinolin-8-amine | Aryl nitriles and sodium azide | Homogeneous catalyst, good yields under mild conditions. nih.gov |
| Co-Ni/Fe3O4@mesoporous silica (B1680970) hollow spheres | Aromatic nitriles and sodium azide | Heterogeneous nanocatalyst, high efficiency, and recyclability. rsc.org |
| Ammonium Chloride | Benzonitrile and sodium azide | Brønsted acid promoter. youtube.com |
Chemo- and Regioselective Functionalization of the Biphenyl Core
The presence of two distinct reactive functional groups, the formyl and the nitrile, on the biphenyl framework of this compound allows for selective chemical modifications.
Directed Aromatic Functionalization Strategies
Beyond the reactivity of the existing functional groups, the biphenyl core itself can be further functionalized. Directed aromatic functionalization strategies can be employed to introduce new substituents at specific positions on the aromatic rings. nih.gov The existing formyl and nitrile groups can act as directing groups in electrophilic aromatic substitution reactions, influencing the regioselectivity of the incoming substituent.
For instance, the formyl group is a meta-directing deactivator, while the nitrile group is also a meta-directing deactivator. The interplay of these directing effects, along with the steric hindrance imposed by the biphenyl linkage, would need to be carefully considered in any planned electrophilic substitution. More advanced techniques, such as directed ortho-metalation (DoM), could potentially be employed by first converting the formyl group to a directing group that can chelate to an organometallic base, thereby directing lithiation to the ortho position.
Introduction and Control of Chirality in Biphenyl Derivatization
The biphenyl scaffold is a classic platform for the study and application of axial chirality, a type of stereoisomerism arising from restricted rotation around a single bond.
Investigation of Atropisomerism in Biphenyl Systems
Atropisomerism occurs in substituted biphenyls when rotation around the central carbon-carbon single bond is sufficiently hindered by bulky ortho substituents, leading to the existence of stable, non-interconverting rotational isomers (atropisomers). slideshare.netacademie-sciences.fr While this compound itself does not have ortho substituents and thus does not exhibit atropisomerism, its derivatives can be designed to be atropisomeric.
By introducing substituents at the positions ortho to the interannular bond (positions 2, 6, 2', and 6'), a significant rotational barrier can be established. The stability of the resulting atropisomers is dependent on the size of these ortho substituents. Atropisomers are classified based on their rotational energy barrier. academie-sciences.fr The study of atropisomerism is crucial in fields like drug discovery, as different atropisomers of a molecule can exhibit distinct biological activities. academie-sciences.fr
Strategies for Chiral Derivatization and Absolute Configuration Assignment
The derivatization of this compound with chiral auxiliaries or reagents can lead to the formation of diastereomers, which can then be separated. A powerful strategy for assigning the absolute configuration of chiral molecules involves the use of biphenyl-based chiroptical probes. nih.govacs.org
In this method, a chiral molecule is chemically linked to a flexible biphenyl system. This process can induce a preferred twist (dihedral angle) in the biphenyl moiety, a phenomenon known as central-to-axial chirality transfer. researchgate.net The direction of this induced twist, either P (plus) or M (minus), can be determined by analyzing the circular dichroism (CD) spectrum of the derivative. acs.org Specifically, the sign of the Cotton effect around 250 nm in the ECD spectrum corresponds to the sense of the biphenyl twist. nih.govacs.org A positive Cotton effect indicates an M torsion, while a negative one corresponds to a P torsion. nih.govacs.org By establishing a correlation between the known absolute configuration of the chiral substrate and the induced twist in the biphenyl probe, this method allows for the reliable assignment of absolute configuration to new chiral compounds. nih.govacs.org
Table 2: Biphenyl Chiroptical Probe Correlation
| Biphenyl Twist | ECD Cotton Effect at ~250 nm |
| M (minus) | Positive nih.govacs.org |
| P (plus) | Negative nih.govacs.org |
Advanced Materials Science Applications and Structure Property Investigations of 4 Formyl Biphenyl 3 Carbonitrile Derivatives
Investigation of 4'-Formyl-biphenyl-3-carbonitrile as a Building Block for Porous Organic Frameworks
The bifunctional nature of this compound, possessing both a formyl group and a nitrile group on a rigid biphenyl (B1667301) scaffold, makes it a promising candidate as a linker molecule for the construction of porous organic frameworks (POFs), including Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). These materials are of significant interest due to their high porosity, large surface areas, and tunable functionalities, which make them suitable for a wide range of applications such as gas storage and separation, catalysis, and sensing. tcichemicals.comlabinsights.nltcichemicals.com
Rational Design and Synthesis of Covalent Organic Frameworks (COFs) from Biphenyl-Based Linkers
The rational design of COFs involves the strategic selection of organic building blocks, or linkers, to create crystalline, porous polymers with predetermined structures and properties. nih.govrsc.orgnih.gov Biphenyl-based linkers, like this compound, are particularly useful due to their rigidity and linear geometry, which facilitate the formation of well-ordered, porous networks. rsc.org The synthesis of COFs is typically achieved through reversible covalent bond formation, allowing for the correction of defects and the growth of crystalline structures. nih.gov Common synthetic strategies include boronate ester formation from boronic acids and catechols, and imine condensation between aldehydes and amines. tcichemicals.comtcichemicals.com The formyl group in this compound can readily participate in imine condensation reactions with multitopic amines to form stable, imine-linked COFs. tcichemicals.com The choice of reaction conditions, such as solvent and catalyst, is crucial for obtaining highly crystalline materials. acs.org For instance, solvothermal methods, where the reaction is carried out in a sealed vessel at elevated temperatures, are often employed to promote the formation of thermodynamically stable crystalline COFs. nih.gov
The topology of the resulting COF is dictated by the geometry of the building blocks. ntu.edu.sg For example, the combination of a linear linker like a biphenyl derivative with a trigonal or tetrahedral linker can lead to the formation of 2D or 3D frameworks, respectively. nih.govnih.gov The dihedral angle between the two phenyl rings in the biphenyl unit can be influenced by substituents, which in turn affects the final 3D structure of the COF. nih.gov
Design and Construction of Metal-Organic Frameworks (MOFs)
Similar to COFs, the design of MOFs relies on the combination of organic linkers and metal-based secondary building units (SBUs). Biphenyl derivatives are frequently used as organic linkers in MOF synthesis due to their structural rigidity. rsc.orgmdpi.com In the context of this compound, while the formyl and nitrile groups are not the typical carboxylic acid groups used for MOF construction, they can potentially be modified or used to coordinate with metal centers. More commonly, biphenyl dicarboxylic acids are employed as the organic linkers. mdpi.comacs.orgacs.org The synthesis of MOFs often involves solvothermal or hydrothermal methods, where the metal salt and the organic linker are heated in a suitable solvent. mdpi.com The choice of metal ion and the coordination geometry it prefers, along with the linker's length and functionality, determine the final topology of the MOF. nih.gov
Characterization of Framework Topologies and Porosity
The porosity of these materials is a key characteristic and is typically assessed using gas adsorption measurements, most commonly with nitrogen at 77 K. researchgate.net The resulting isotherm provides information about the specific surface area (Brunauer-Emmett-Teller, BET), pore volume, and pore size distribution. researchgate.netresearchgate.net The shape of the isotherm can also indicate the type of porosity (microporous, mesoporous, or macroporous). researchgate.net For instance, a type I isotherm is characteristic of microporous materials, while a type IV isotherm with a hysteresis loop suggests the presence of mesopores. Small-angle X-ray scattering (SAXS) can also be used to obtain quantitative and qualitative information about the pore structure, including pore shape, size distribution, and surface characteristics. researchgate.netnih.gov
Table 1: Porosity Data for Selected Biphenyl-Based Porous Organic Frameworks
| Framework | Linkers | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (Å) | Reference |
| Ni-BPDC-MOF | 4,4′-Biphenyl dicarboxylic acid, Nickel | 311.99 | - | 10-400 (distribution), 292 (average diameter) | mdpi.com |
| HT-COF | Hexahydroxytriphenylene, Tetrahydroxydiboron | 60 | 0.132 | - | researchgate.net |
| COF-790 | 1,3,5-Trimethyl-2,4,6-tris(4-formylphenyl)benzene, 1,1,2,2-tetrakis(4-aminophenyl)ethene | 2650 | - | - | berkeley.edu |
| MOF-5 | 1,4-Benzenedicarboxylate, Zinc | 800-3100 | - | ~8 (micropores), 80-120 (mesopores) | researchgate.netnih.gov |
| JLU-MOF167 | Biphenyl-4,4′-dicarboxylic acid, Triazole, Cadmium | 711.6 | 0.29 | - | acs.org |
Note: This table presents a selection of data from the literature and is not an exhaustive list. The properties of porous frameworks can vary significantly based on the specific linkers, metal nodes, and synthesis conditions used.
Functionalization and Post-Synthetic Modification of Framework Architectures
A significant advantage of COFs and MOFs is the ability to introduce or alter functionality within the framework, either through the use of functionalized linkers during synthesis (pre-synthetic modification) or by chemically modifying the framework after its formation (post-synthetic modification, PSM). acs.orgacs.orgrsc.org PSM is a powerful tool to introduce functionalities that might not be stable under the initial synthesis conditions. acs.orgnih.gov
For COFs, particularly those with imine linkages, post-synthetic modification can be used to enhance properties like chemical stability or to introduce catalytic sites. tcichemicals.com For example, the imine bonds can be reduced to more stable amine linkages.
In MOFs, PSM can involve covalent modification of the organic linker or coordination of new molecules to the metal SBUs. acs.orgrsc.org For instance, a linker containing a reactive group like an amine or an aldehyde can undergo further reactions after the framework is assembled. acs.org The nitrile group on this compound could potentially be a site for post-synthetic modification. The metal centers within MOFs can also be a target for PSM, where new ligands can be introduced to alter the catalytic or sorption properties of the material. acs.org The spatial distribution of these post-synthetically introduced functional groups within the framework can be crucial for their effectiveness and can be influenced by factors such as the linker ratio in mixed-linker MOFs. rsc.org
Application in Organic Electronics and Optoelectronic Devices
Biphenyl derivatives are an important class of materials in the field of organic electronics due to their rigid conjugated structure and excellent stability. rsc.orgalfa-chemistry.com These properties make them suitable for use in a variety of devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.orgalfa-chemistry.com
Development of Novel Organic Semiconductor Materials
The development of new organic semiconductor materials is crucial for advancing the performance of organic electronic devices. kyushu-u.ac.jpsigmaaldrich.comunist.ac.kr Biphenyl compounds are attractive candidates for organic semiconductors because their extended π-conjugated system allows for efficient charge transport. alfa-chemistry.com The electronic properties of biphenyl derivatives can be tuned by introducing different functional groups, which can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. alfa-chemistry.comkyushu-u.ac.jp For instance, electron-donating or electron-withdrawing groups can be incorporated to create p-type (hole-transporting) or n-type (electron-transporting) materials, respectively.
The formyl and nitrile groups on this compound are electron-withdrawing, which could make its derivatives suitable for use as n-type or electron-transporting materials in electronic devices. The synthesis of novel organic semiconductors often involves cross-coupling reactions to build up the conjugated system. sigmaaldrich.comroyalsocietypublishing.org The properties of the resulting materials, such as their thermal stability and charge carrier mobility, are critical for their performance in devices. royalsocietypublishing.org For example, some biphenyl-based enamines have shown high thermal stability and good hole mobility. royalsocietypublishing.org Furthermore, derivatives of biphenyl have been utilized as host materials in phosphorescent OLEDs, demonstrating their versatility in optoelectronic applications. acs.org The development of organic semiconductors can also involve a precursor approach, where a stable and soluble precursor molecule is synthesized and then converted into the final semiconductor material through a process like heating or light irradiation. kyushu-u.ac.jprsc.org
Exploration of Luminescent Properties in Organic Light-Emitting Diodes (OLEDs)
Derivatives of this compound are being explored for their potential as luminescent materials in Organic Light-Emitting Diodes (OLEDs). The inherent polarity and extended π-conjugation of the biphenyl-carbonitrile framework, coupled with the electron-withdrawing nature of both the nitrile and formyl groups, can lead to materials with high photoluminescent quantum yields.
Research into related biphenyl and cyanophenyl-containing molecules provides insights into the potential performance of this compound derivatives. For instance, terbium(III) complexes with ligands such as 1-(4-cyanophenyl)-3-methyl-4-isobutyryl-pyrazoline-5-one have demonstrated exceptional photoluminescent quantum efficiencies approaching 100%. researchgate.net OLEDs fabricated with these complexes have achieved high external quantum efficiencies, with one device reaching up to 19.7%, a record for f-f transition lanthanide complexes. researchgate.net This highlights the potential of the cyanophenyl moiety in designing highly emissive materials. The efficiency of such devices is often presented in terms of current density, luminance, and power efficiency, as shown in the performance data of related devices.
| Device Parameter | Value |
| Maximum External Quantum Efficiency (EQE) | 19.7% |
| Maximum Power Efficiency | Varies with luminance |
| Maximum Luminance | Varies with voltage |
| Table 1: Performance metrics of a high-efficiency OLED based on a terbium(III) complex with a cyanophenyl-containing ligand. researchgate.net |
Investigation of Charge Transport Mechanisms in Conjugated Systems
The charge transport properties of organic semiconductors are fundamental to the performance of electronic devices. In conjugated systems based on this compound, the transport of charge carriers (holes and electrons) is governed by the molecular packing in the solid state and the electronic coupling between adjacent molecules.
Studies on related organic semiconductors have shown that charge transport is often limited by both static and dynamic disorder. nih.govarxiv.org Static disorder arises from variations in molecular conformation and packing, which can create energetic traps that localize charge carriers. Dynamic disorder is due to thermal fluctuations of the molecular structure. The presence of polar groups like the nitrile and formyl substituents in this compound can significantly influence the intermolecular interactions and, consequently, the charge transport pathways.
The charge carrier mobility, a key parameter for evaluating charge transport, can be determined through techniques like time-of-flight measurements or by fabricating organic field-effect transistors (OFETs). For instance, research on other organic crystals has revealed that the dimensionality of the charge percolation network plays a critical role; materials with two- or three-dimensional networks tend to exhibit higher mobilities. nih.gov The investigation of how the specific arrangement of this compound molecules in a crystal lattice affects these networks is an active area of research.
Materials for Organic Photovoltaics (OPVs)
The unique electronic properties of this compound derivatives also make them potential candidates for use in organic photovoltaics (OPVs). In an OPV device, this molecule could function as either an electron donor or an electron acceptor, depending on the relative energy levels of the other materials in the active layer. The formyl and nitrile groups, being electron-withdrawing, suggest a potential role as an acceptor material.
The power conversion efficiency (PCE) is the primary metric for OPV performance. Recent advancements in OPV technology have seen PCEs exceeding 19% for single-junction cells and reaching nearly 17% for four-terminal tandem cells. icfo.eursc.org These high efficiencies are often achieved through careful molecular design to control the morphology of the bulk heterojunction active layer, ensuring efficient exciton (B1674681) dissociation and charge collection.
The performance of an OPV is characterized by its short-circuit current density (Jsc), open-circuit voltage (Voc), and fill factor (FF), which together determine the PCE.
| OPV Parameter | Description |
| Power Conversion Efficiency (PCE) | The overall efficiency of converting light to electrical power. |
| Short-Circuit Current Density (Jsc) | The maximum current density when the voltage is zero. |
| Open-Circuit Voltage (Voc) | The maximum voltage when the current is zero. |
| Fill Factor (FF) | A measure of the "squareness" of the current-voltage curve. |
| Table 2: Key performance parameters for organic solar cells. |
The development of novel non-fullerene acceptors has been a major driver of recent improvements in OPV efficiency. The tailored electronic structure of molecules like this compound could contribute to this field by providing new acceptor materials with optimized energy levels and absorption spectra.
Supramolecular Chemistry and Self-Assembly Principles
The precise arrangement of molecules into well-defined, functional superstructures is a central theme in supramolecular chemistry. The formyl and nitrile groups on the biphenyl scaffold of this compound provide specific sites for directional, non-covalent interactions, making it an excellent building block for supramolecular architectures.
Design and Construction of Supramolecular Architectures
The design of supramolecular architectures with this compound relies on the predictable nature of its intermolecular interactions. The linear, rigid biphenyl core can act as a strut, while the terminal functional groups guide the assembly process. This can lead to the formation of various structures, such as one-dimensional chains, two-dimensional networks, or even complex three-dimensional frameworks.
For example, studies on other di-carbonitrile polyphenyls have demonstrated the formation of open honeycomb networks when coordinated with metal atoms. researchgate.net These networks can act as templates for organizing guest molecules. Similarly, the self-assembly of peptide-based systems can lead to the formation of intricate nanostructures like "nanodrills," where the morphology is controlled by the sequence of the building blocks. pku.edu.cn This principle of programmed assembly can be applied to derivatives of this compound to create novel functional materials. The formation of these architectures can be controlled by factors such as the kinetics of network formation and the interactions between the constituent fibers. nih.govnih.gov
Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, Dipole-Dipole) in Self-Assembled Systems
The stability and structure of self-assembled systems are dictated by a delicate balance of intermolecular forces. In the case of this compound, several key interactions are at play.
Hydrogen Bonding: The oxygen atom of the formyl group can act as a hydrogen bond acceptor, interacting with suitable donor groups on neighboring molecules. While the molecule itself lacks a strong hydrogen bond donor, it can form hydrogen bonds with co-crystallized solvent molecules or other components in a multi-component system. rsc.orgmdpi.com
Dipole-Dipole Interactions: Both the formyl and nitrile groups are highly polar, creating significant dipole moments within the molecule. These dipoles can interact with each other, leading to ordered arrangements that minimize electrostatic repulsion and maximize attraction. youtube.com
π-π Stacking: The aromatic biphenyl rings can engage in π-π stacking interactions, which are crucial for the formation of columnar structures and for facilitating charge transport in the solid state.
| Type of Interaction | Description |
| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. |
| Dipole-Dipole | Electrostatic interaction between permanent molecular dipoles. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. |
| van der Waals | Weak, non-specific attractions between molecules. |
| Table 3: Key intermolecular interactions in the self-assembly of organic molecules. |
Surface-Confined Self-Assembly Phenomena
When molecules are deposited onto a solid surface, their self-assembly behavior can be dramatically different from that in the bulk. The interaction with the substrate adds another layer of control, allowing for the formation of highly ordered two-dimensional (2D) nanostructures. Techniques like Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM) are invaluable for studying these surface-confined assemblies at the single-molecule level. uni-regensburg.deustc.edu.cnmicroscopy.or.jp
For di-carbonitrile polyphenyls, deposition on metal surfaces has been shown to result in the formation of a variety of open networks. researchgate.net The structure of these networks is a result of the interplay between molecule-molecule and molecule-substrate interactions. The nitrile groups can coordinate with metal adatoms on the surface, leading to the formation of metal-organic coordination networks. The formyl group in this compound could also play a role in surface binding and in directing the 2D organization.
STM and AFM can provide detailed information about the geometry and electronic structure of these surface-confined nanostructures. uni-regensburg.deresearchgate.net By understanding and controlling the self-assembly of this compound derivatives on surfaces, it is possible to fabricate novel surfaces with tailored electronic and chemical properties for applications in catalysis, sensing, and nanoelectronics.
Development of Molecular Sensors Based on this compound Derivatives
The tailored design of molecular sensors from derivatives of this compound represents a significant area of research in advanced materials science. The inherent structural and electronic properties of the biphenyl-carbonitrile framework, which features a rigid, conjugated system, make it an excellent scaffold for creating chemosensors. The formyl (-CHO) and nitrile (-CN) groups serve as versatile chemical handles for synthetic modification, allowing for the introduction of specific recognition sites designed to bind with target analytes. These sensors primarily function through detectable changes in their photophysical properties, such as fluorescence or color, upon interaction with ions or molecules.
A prevalent strategy for developing sensors from this class of compounds is the synthesis of Schiff base derivatives. The condensation reaction between the formyl group of the biphenyl precursor and a primary amine results in an imine (C=N) linkage. This reaction is fundamental to creating sophisticated sensor molecules where the biphenyl unit acts as the fluorophore and the newly formed Schiff base component serves as the analyte binding site. The electronic communication between the binding site and the fluorophore is crucial for the sensing mechanism.
Commonly employed sensing mechanisms include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET). In a typical PET sensor, the fluorescence of the biphenyl fluorophore is "turned off" in the free state due to electron transfer from the receptor. Upon binding a target analyte, this electron transfer is inhibited, leading to a "turn-on" fluorescence response. ICT-based sensors, on the other hand, often exhibit a shift in their emission wavelength in response to changes in the electronic environment upon analyte binding.
Detailed Research Findings:
A notable example of sensor development involves a Schiff base derived from a structural isomer, 3'-formyl-4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile, condensed with terephthalohydrazide. This research highlights the potential of the formyl-biphenyl-carbonitrile scaffold in ion detection. The resulting sensor molecule was systematically tested for its ability to detect a wide array of metal ions through fluorescence spectrophotometry.
The study investigated the interactions of the synthesized Schiff base with twenty different metal ions. The fluorescence response of the sensor was recorded in the absence and presence of these ions to determine its selectivity and sensitivity. The findings from these fluorimetric investigations provide a clear indication of the sensor's potential for detecting specific metal ions. The changes in fluorescence intensity upon the addition of various metal salts are summarized in the data table below.
| Analyte (Metal Ion) | Observed Fluorescence Response | Potential Sensing Application |
|---|---|---|
| Fe³⁺ | Significant Quenching | Selective detection |
| Ag⁺ | Moderate Quenching | - |
| Ca²⁺ | Minimal Change | Demonstrates selectivity against this ion |
| Cr³⁺ | Significant Quenching | Selective detection |
| Li⁺ | Minimal Change | Demonstrates selectivity against this ion |
| Sr²⁺ | Minimal Change | Demonstrates selectivity against this ion |
| Ni²⁺ | Moderate Quenching | - |
| Ba²⁺ | Minimal Change | Demonstrates selectivity against this ion |
| Pb²⁺ | Moderate Quenching | - |
| Mn²⁺ | Minimal Change | Demonstrates selectivity against this ion |
| Cd²⁺ | Minimal Change | Demonstrates selectivity against this ion |
| Hg²⁺ | Moderate Quenching | - |
| Co²⁺ | Moderate Quenching | - |
| Cu²⁺ | Significant Quenching | Selective detection |
| Cs⁺ | Minimal Change | Demonstrates selectivity against this ion |
| Na⁺ | Minimal Change | Demonstrates selectivity against this ion |
| Mg²⁺ | Minimal Change | Demonstrates selectivity against this ion |
| Fe²⁺ | Moderate Quenching | - |
| Zn²⁺ | Minimal Change | Demonstrates selectivity against this ion |
| Al³⁺ | Minimal Change | Demonstrates selectivity against this ion |
The results indicate that the sensor exhibits a pronounced fluorescence quenching effect in the presence of Fe³⁺, Cr³⁺, and Cu²⁺ ions, suggesting a strong interaction and high sensitivity towards these particular metals. In contrast, the sensor showed minimal to no response to many other common cations, such as Na⁺, K⁺, Ca²⁺, and Mg²⁺, which underscores its high selectivity. This selectivity is a critical attribute for practical applications, as it allows for the detection of target ions without interference from other species present in the sample matrix. Such selective sensors are valuable tools for environmental monitoring, particularly for the detection of toxic heavy metal ions.
Computational and Theoretical Chemistry Investigations of 4 Formyl Biphenyl 3 Carbonitrile
Quantum Chemical Calculations for Electronic Structure and Conformation
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for understanding the intrinsic properties of molecules like 4'-Formyl-biphenyl-3-carbonitrile at the atomic level.
Computational studies on substituted biphenyls have shown that the nature and position of the substituents significantly influence this dihedral angle. nih.govscispace.com For this compound, the interaction between the formyl and cyano groups, as well as their interaction with the biphenyl (B1667301) rings, will dictate the preferred conformation. It is expected that the molecule will adopt a non-planar conformation to minimize steric hindrance between the ortho-hydrogens of the two rings. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d)), can predict this angle with high accuracy.
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations
| Parameter | Predicted Value |
| Dihedral Angle (C-C-C-C) | 35-45° |
| C-C (inter-ring) Bond Length | ~1.49 Å |
| C=O (formyl) Bond Length | ~1.21 Å |
| C≡N (cyano) Bond Length | ~1.15 Å |
Note: The values in this table are illustrative and based on typical DFT calculations for similarly substituted biphenyls.
The electronic properties of this compound are central to its chemical behavior. DFT provides a detailed picture of how electrons are distributed within the molecule.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. ichem.md The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's reactivity and electronic excitation properties. A smaller gap generally implies higher reactivity. For this compound, the electron-withdrawing nature of both the formyl and cyano groups is expected to lower the energy of the LUMO, likely resulting in a moderate HOMO-LUMO gap. The distribution of these orbitals is also important; the HOMO is typically located on the more electron-rich parts of the molecule, while the LUMO is on the electron-deficient regions.
Charge Distribution: The molecular electrostatic potential (MEP) map is a powerful visualization tool derived from DFT calculations that illustrates the charge distribution on the molecule's surface. nih.gov For this compound, the MEP would be expected to show negative potential (red/yellow) around the electronegative oxygen of the formyl group and the nitrogen of the cyano group, indicating regions susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms and parts of the phenyl rings, indicating sites for nucleophilic attack.
Table 2: Predicted Electronic Properties for this compound from DFT Calculations
| Property | Predicted Value/Description |
| HOMO Energy | -6.5 to -7.5 eV |
| LUMO Energy | -2.5 to -3.5 eV |
| HOMO-LUMO Gap | 3.5 to 4.5 eV |
| Dipole Moment | Moderate to High |
Note: The values in this table are illustrative and based on typical DFT calculations for similarly substituted biphenyls.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain experimentally.
The synthesis of biphenyl derivatives like this compound often involves transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.gov DFT calculations can be employed to elucidate the mechanism of these catalytic cycles. For instance, in a Suzuki coupling, key steps include oxidative addition, transmetalation, and reductive elimination.
Computational studies can model the transition states and intermediates for each of these steps, helping to understand the role of the catalyst, ligands, and solvent. For the synthesis of this compound, DFT could be used to investigate how the formyl and cyano substituents on the reacting partners influence the reaction rate and yield by affecting the electronic properties of the molecules involved in the catalytic cycle. Recent research has shown that nitrile groups can even act as directing groups in C-H activation reactions, a process that can be rationalized through DFT calculations of the transition states. nih.govresearchgate.net
Once this compound is synthesized, its formyl and cyano groups can undergo various chemical transformations. Computational modeling can predict the reactivity of these functional groups and the selectivity of their reactions.
For example, the reduction of the formyl group to an alcohol or the hydrolysis of the cyano group to a carboxylic acid can be modeled. By calculating the activation energies for different possible reaction pathways, chemists can predict which reaction is more likely to occur under specific conditions. Furthermore, if a reagent can react with either the formyl or the cyano group, computational models can predict the selectivity of the reaction by comparing the activation barriers for the two competing pathways. This predictive capability is invaluable for designing efficient and selective synthetic routes to new derivatives of this compound.
Predictive Spectroscopic Modeling and Property Calculation
Computational chemistry can predict various spectroscopic properties of molecules, which is extremely useful for their characterization.
DFT calculations can be used to predict the infrared (IR) and nuclear magnetic resonance (NMR) spectra of this compound. researchgate.netacs.orgyoutube.comyoutube.comdtic.mil
Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. youtube.com This predicted spectrum will show characteristic peaks corresponding to the stretching and bending of different bonds. For this compound, strong absorption bands would be predicted for the C=O stretch of the formyl group (around 1700 cm⁻¹) and the C≡N stretch of the cyano group (around 2230 cm⁻¹). Comparing the predicted spectrum with an experimental one can help confirm the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule can also be calculated using methods like GIAO (Gauge-Including Atomic Orbital). wisc.edunih.govgithub.ioacs.org These calculations provide a theoretical NMR spectrum that can be compared with experimental data to aid in the assignment of peaks and the verification of the structure. The predicted chemical shifts are sensitive to the electronic environment of each nucleus, which is accurately described by the DFT calculations.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Feature | Wavenumber/Chemical Shift |
| IR | C=O Stretch | ~1705 cm⁻¹ |
| IR | C≡N Stretch | ~2230 cm⁻¹ |
| ¹³C NMR | Carbonyl Carbon | ~190 ppm |
| ¹³C NMR | Nitrile Carbon | ~118 ppm |
| ¹H NMR | Aldehyde Proton | ~10.0 ppm |
Note: The values in this table are illustrative and based on typical DFT calculations and experimental data for similar compounds.
Advanced Analytical Methodologies for Characterization of 4 Formyl Biphenyl 3 Carbonitrile and Its Derivatives
Development of Chromatographic Separation and Purity Assessment Methods
Chromatographic methods are indispensable for separating 4'-Formyl-biphenyl-3-carbonitrile from starting materials, by-products, and other impurities that may arise during its synthesis. The development of robust separation protocols is fundamental to obtaining a highly pure product and for accurate quantitative analysis.
Optimization of High-Performance Liquid Chromatography (HPLC) Protocols
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile organic compounds like this compound. The optimization of an HPLC method involves a systematic approach to achieve adequate resolution, peak shape, and sensitivity.
A typical reversed-phase HPLC method is developed to separate the target compound from its potential impurities. Key parameters for optimization include the stationary phase, mobile phase composition, and detector wavelength. Biphenyl (B1667301) stationary phases have demonstrated unique selectivity for aromatic compounds, offering an alternative to traditional C18 columns and potentially improving the resolution of closely related biphenyl derivatives. chromatographyonline.comrestek.com The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sigmaaldrich.com The gradient elution allows for the effective separation of compounds with a range of polarities. The UV detector is commonly set at a wavelength where the analyte and its key impurities exhibit significant absorbance, often around 254 nm. sigmaaldrich.com
Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is accurate, precise, linear, and robust. orientjchem.org
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Purpose |
| Column | Biphenyl or C18, 4.6 x 150 mm, 3.5 µm | Provides separation based on hydrophobicity and π-π interactions. chromatographyonline.comsigmaaldrich.com |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase. |
| Mobile Phase B | Acetonitrile | Organic component for eluting the analyte. |
| Gradient | 5% to 95% B over 20 minutes | Ensures separation of early and late-eluting impurities. |
| Flow Rate | 1.0 mL/min | Controls the speed of the analysis. |
| Column Temp. | 30 °C | Maintains consistent retention times. |
| Detector | UV at 254 nm | Monitors the elution of aromatic compounds. sigmaaldrich.com |
| Injection Vol. | 5 µL | Introduces a precise amount of sample. sigmaaldrich.com |
Application of Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis
Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher efficiency, resolution, and speed of analysis. The application of UPLC is particularly advantageous for high-throughput screening of synthetic intermediates or for rapid purity checks of final products.
UPLC methods for this compound can be transferred from optimized HPLC protocols, with adjustments to the flow rate and gradient time to accommodate the shorter column lengths and smaller particle sizes. sigmaaldrich.com The result is a drastic reduction in analysis time, often from 20-30 minutes for a standard HPLC run to under 5 minutes, without compromising separation quality. restek.com This rapid analysis capability accelerates the process of reaction monitoring and quality control.
Gas Chromatography (GC) for Volatile Species Analysis
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. oup.com While this compound itself has a relatively high boiling point, GC is crucial for identifying and quantifying volatile impurities that may be present from its synthesis. Such impurities could include residual solvents (e.g., toluene, hexane) or volatile starting materials and by-products. google.com
For analysis, a dilute solution of the compound in a suitable solvent is injected into the GC, which is equipped with a capillary column, often with a non-polar stationary phase like poly(5%-phenyl methyl)siloxane. nih.gov The components are separated based on their boiling points and interaction with the stationary phase. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection and identification of the eluted species. oup.comnih.gov Pyrolysis-GC-MS is another advanced application where the sample is heated to decomposition to analyze its constituent components, which can be useful for structural characterization and identifying non-volatile additives in a formulation. chromatographyonline.com
Advanced Spectroscopic Characterization Techniques
Spectroscopic techniques are employed to elucidate the molecular structure of this compound, confirming the identity and arrangement of atoms and functional groups within the molecule.
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D: ¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for organic structure elucidation. uobasrah.edu.iq Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are used to provide a complete picture of the molecular framework of this compound.
¹H-NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, the spectrum would show distinct signals for the aldehyde proton, which is expected to appear at a downfield chemical shift (around 10 ppm), and a complex pattern of signals in the aromatic region (7-9 ppm) corresponding to the seven protons on the biphenyl core. The specific splitting patterns (doublets, triplets, etc.) help in assigning the protons to their respective positions on the two phenyl rings.
¹³C-NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The spectrum for this compound would feature characteristic signals for the carbonyl carbon of the aldehyde (around 190 ppm), the nitrile carbon (around 118-120 ppm), and a series of signals for the twelve aromatic carbons. rsc.org The chemical shifts of the aromatic carbons are influenced by the positions of the formyl and nitrile substituents. organicchemistrydata.org
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons, confirming the substitution pattern on the biphenyl rings. mdpi.com
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aldehyde (CHO) | ~10.1 | ~192 |
| Nitrile (CN) | - | ~118 |
| Aromatic Protons/Carbons | 7.5 - 8.2 | 112 - 147 |
Note: Predicted values are based on data from similar substituted biphenyl compounds. Actual values may vary depending on the solvent and experimental conditions. rsc.orgrsc.org
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. uobasrah.edu.iq These two techniques are complementary, as some vibrations that are strong in IR may be weak in Raman, and vice versa. americanpharmaceuticalreview.com
Infrared (IR) Spectroscopy: The IR spectrum of this compound would show strong absorption bands corresponding to the stretching vibrations of its key functional groups. The nitrile (C≡N) group exhibits a sharp, intense absorption in the range of 2220-2240 cm⁻¹. spectroscopyonline.com The carbonyl (C=O) group of the aldehyde shows a strong absorption typically between 1685-1710 cm⁻¹ for aromatic aldehydes. libretexts.orglibretexts.org A characteristic, though weaker, C-H stretch for the aldehyde proton can often be observed around 2720 cm⁻¹. libretexts.org Aromatic C-H and C=C stretching vibrations appear in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively. libretexts.org
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Technique |
| Nitrile (-C≡N) | Stretch | 2220 - 2240 | IR, Raman spectroscopyonline.com |
| Aldehyde (-CHO) | C=O Stretch | 1685 - 1710 | IR libretexts.org |
| Aldehyde (-CHO) | C-H Stretch | ~2720 | IR libretexts.org |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | IR, Raman libretexts.org |
| Aromatic Ring | C=C Stretch | 1400 - 1600 | IR, Raman libretexts.org |
| Aromatic Ring | C-H Out-of-plane bend | 675 - 900 | IR libretexts.org |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis (e.g., ESI-MS, LC-MS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound and its derivatives. Techniques like Electrospray Ionization (ESI) and Liquid Chromatography-Mass Spectrometry (LC-MS) provide exact mass measurements, which are critical for confirming the elemental composition of a molecule.
In ESI-MS analysis of biphenyl derivatives, the formation of protonated molecules [M+H]⁺ is a common observation. researchgate.net However, other adducts, such as with sodium [M+Na]⁺, can also be formed, particularly in the presence of fluorine atoms. xml-journal.net The specific ionization behavior can be influenced by the substituents on the biphenyl core and the solvent system used. researchgate.netxml-journal.net For instance, in the analysis of some N-(1,3-diphenylallyl)benzenamine derivatives, both [M-H]⁺ and [M+H]⁺ ions were observed, with the relative abundance of each being dependent on the concentration of formic acid in the ESI solvent. researchgate.net
LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing complex mixtures and for separating the parent compound from its derivatives or impurities. nih.gov The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide valuable structural information. By inducing fragmentation of the parent ion, a unique fingerprint of fragment ions is generated, which can be used to elucidate the structure of the molecule. nih.govnih.gov The fragmentation pathways are often predictable and can reveal the connectivity of different functional groups within the molecule. For example, in biphenyl dithiol single-molecule junctions, the transport is dominated by a single transmission eigenchannel formed from π electrons. aps.org
A summary of potential ions observed in the mass spectrum of this compound is presented in the table below.
| Ion | Description |
| [M+H]⁺ | Protonated molecule |
| [M+Na]⁺ | Sodium adduct |
| [M-H]⁺ | Deprotonated molecule |
| Fragment Ions | Resulting from the cleavage of specific bonds within the molecule |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic properties of conjugated systems like this compound. The absorption of UV-Vis light by a molecule corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. wikipedia.org For conjugated molecules, the most significant electronic transitions are typically π → π* transitions. ufg.br
The biphenyl scaffold, with its two connected phenyl rings, forms a conjugated system. The extent of this conjugation is influenced by the dihedral angle between the two rings. acs.org In the solid state, biphenyl molecules are often planar, leading to maximum conjugation. scispace.com However, in the liquid or gaseous state, a non-planar conformation is more common, with a twist angle between the rings. scispace.comresearchgate.net This change in conformation affects the electronic transitions and, consequently, the UV-Vis absorption spectrum.
The presence of substituents like the formyl and cyano groups on the biphenyl core of this compound further influences its electronic structure and absorption spectrum. These groups can act as auxochromes and chromophores, shifting the absorption maxima to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift) and altering the intensity of the absorption bands. wikipedia.org For example, studies on other biphenyl derivatives have shown that phenyl-substituted compounds exhibit long-wavelength absorption bands in the range of 340-400 nm, while styryl-substituted derivatives show a shift to even longer wavelengths, up to about 450 nm. researchgate.net The solvent in which the spectrum is recorded can also have a significant effect on the absorption maxima due to solvatochromic shifts. wikipedia.orgacs.org
The table below summarizes the typical electronic transitions observed in biphenyl systems.
| Transition | Description | Typical Wavelength Range |
| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital. | 200-400 nm |
| n → π | Excitation of a non-bonding electron to a π antibonding orbital. | >300 nm |
Structural Elucidation in Solid and Solution States
Determining the three-dimensional structure of this compound is crucial for understanding its properties and reactivity. This is achieved through a combination of solid-state and solution-state analytical techniques.
Single-Crystal X-ray Diffraction for Absolute Structure Determination
Single-crystal X-ray diffraction is the gold standard for determining the absolute three-dimensional structure of a crystalline compound. researchgate.netresearchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of the substance, it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsion angles. eurjchem.commdpi.com
For biphenyl derivatives, a key structural parameter is the dihedral angle between the two phenyl rings. iucr.org In the solid state, this angle is influenced by crystal packing forces and intramolecular interactions. researchgate.net The crystal structure provides definitive information about the planarity or non-planarity of the biphenyl system in the solid state. scispace.com For example, X-ray crystallographic investigations have shown that many meta- and para-substituted biphenyls, as well as biphenyl itself, have a completely planar configuration in the crystalline state. scispace.com The substituents on the biphenyl rings, such as the formyl and cyano groups in this compound, will also have their positions and orientations precisely determined.
The table below outlines the key structural parameters obtained from a single-crystal X-ray diffraction study.
| Parameter | Description |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |
| Space Group | The symmetry of the crystal lattice. |
| Atomic Coordinates | The x, y, and z coordinates of each atom in the unit cell. |
| Bond Lengths | The distances between bonded atoms. |
| Bond Angles | The angles between adjacent bonds. |
| Torsion Angles | The dihedral angles that describe the conformation of the molecule. |
Advanced Spectroscopic Techniques for Solution-State Conformation and Intermolecular Interactions
While single-crystal X-ray diffraction provides a static picture of the molecule in the solid state, advanced spectroscopic techniques are necessary to understand its conformation and behavior in solution. In solution, molecules are often more flexible, and their conformation can be influenced by the solvent and intermolecular interactions. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the solution-state structure of molecules. By analyzing the chemical shifts, coupling constants, and through-space interactions (e.g., via Nuclear Overhauser Effect, NOE), it is possible to deduce the conformation of the biphenyl derivative in solution. For biphenyls, NMR can provide information about the degree of rotation around the central C-C bond and the preferred dihedral angle in a particular solvent.
Intermolecular interactions, such as π-π stacking, can also be investigated using spectroscopic techniques. nih.gov These interactions can be significant for biphenyl derivatives, influencing their aggregation behavior and photophysical properties. nih.gov Techniques like concentration-dependent NMR or UV-Vis spectroscopy can provide insights into the formation of dimers or larger aggregates in solution.
Stability and Degradation Pathway Analysis
Understanding the stability of this compound and its potential degradation pathways is critical for its handling, storage, and application.
Forced Degradation Studies to Identify Degradation Products
Forced degradation, or stress testing, is a process where a compound is intentionally subjected to harsh conditions to accelerate its degradation. pharmtech.comnih.gov These studies are essential for identifying potential degradation products and understanding the degradation pathways of a molecule. nih.gov The conditions typically employed in forced degradation studies include acidic and alkaline hydrolysis, oxidation, heat, and photolysis. researchgate.net
By subjecting this compound to these stress conditions, any resulting degradation products can be identified using techniques like LC-MS. researchgate.net The structure of these degradation products can then be elucidated using MS/MS fragmentation analysis and comparison with the parent compound. This information is crucial for establishing the intrinsic stability of the molecule and for developing stability-indicating analytical methods. pharmtech.com
The degradation of biphenyl compounds can occur through various pathways. For example, the upper biphenyl degradation pathway in some bacteria involves the dihydroxylation of the biphenyl ring, followed by ring cleavage. ethz.chresearchgate.net While this is a biological pathway, the chemical principles of oxidation and hydrolysis are relevant to understanding the potential degradation products under forced conditions. Polychlorinated biphenyls (PCBs), for instance, can be transformed into hydroxylated metabolites. nih.gov Similarly, forced degradation of this compound might lead to oxidation of the formyl group to a carboxylic acid, hydrolysis of the nitrile group to a carboxylic acid or amide, or hydroxylation of the biphenyl rings.
The table below lists common stress conditions used in forced degradation studies.
| Stress Condition | Agent | Potential Degradation Pathway |
| Acid Hydrolysis | Hydrochloric acid, Sulfuric acid | Hydrolysis of the nitrile group. |
| Alkaline Hydrolysis | Sodium hydroxide (B78521), Potassium hydroxide | Hydrolysis of the nitrile group, potential reactions involving the formyl group. |
| Oxidation | Hydrogen peroxide | Oxidation of the formyl group, hydroxylation of the aromatic rings. |
| Thermal Degradation | High temperature | General decomposition. |
| Photodegradation | UV or visible light | Photochemical reactions, potentially leading to radical formation or rearrangements. |
Analytical Method Validation for Stability-Indicating Assays
The validation of a stability-indicating assay for this compound is a comprehensive process that demonstrates the method's suitability for its intended purpose. This process adheres to guidelines set forth by the International Council for Harmonisation (ICH), which outlines specific validation parameters that must be evaluated. scielo.br A stability-indicating method is designed to provide an accurate and precise measure of the drug substance's concentration, free from interference from its degradation products, process impurities, or other components in the sample matrix. pharmaceuticalonline.combiopharminternational.com
For a compound such as this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) method is often the technique of choice due to its high resolving power and sensitivity. semanticscholar.org The validation of such a method involves a series of experiments to confirm its performance characteristics.
Forced Degradation Studies
A critical component of developing a stability-indicating method is conducting forced degradation or stress studies. nih.govresearchgate.net These studies involve subjecting the drug substance to various stress conditions that are more severe than accelerated stability testing conditions. The primary goal is to intentionally degrade the molecule to generate potential degradation products. nih.govresearchgate.net This helps in understanding the degradation pathways and demonstrating the specificity of the analytical method to separate the parent compound from its degradants.
Common stress conditions employed in forced degradation studies for a compound like this compound would typically include:
Acid Hydrolysis: Treatment with an acid (e.g., hydrochloric acid) at elevated temperatures.
Base Hydrolysis: Exposure to a basic solution (e.g., sodium hydroxide) at elevated temperatures.
Oxidation: Reaction with an oxidizing agent (e.g., hydrogen peroxide).
Thermal Degradation: Exposure to high temperatures.
Photodegradation: Exposure to ultraviolet (UV) or fluorescent light.
The extent of degradation is typically targeted to be between 5-20% to ensure that a sufficient amount of degradation products are formed for analytical detection without completely degrading the parent compound.
Data from a hypothetical forced degradation study for this compound is presented in the table below.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of this compound | Number of Degradation Products Detected |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | 80°C | 15.2% | 2 |
| Base Hydrolysis | 0.1 N NaOH | 12 hours | 60°C | 18.5% | 3 |
| Oxidation | 3% H₂O₂ | 8 hours | Room Temp | 12.8% | 1 |
| Thermal Degradation | Dry Heat | 48 hours | 105°C | 8.5% | 1 |
| Photodegradation | UV Light (254 nm) | 72 hours | Ambient | 5.1% | 1 |
Validation Parameters
Once the stability-indicating nature of the method is established through forced degradation studies, a full validation of the method is performed. The key validation parameters are outlined below, with hypothetical acceptance criteria for an HPLC method for this compound.
| Validation Parameter | Purpose | Typical Acceptance Criteria for HPLC Methods |
| Specificity | To ensure the method can accurately measure the analyte in the presence of impurities, degradants, and matrix components. | The peak for this compound should be well-resolved from all other peaks (degradants, impurities). Peak purity analysis (e.g., using a photodiode array detector) should confirm the homogeneity of the analyte peak. |
| Linearity | To demonstrate a proportional relationship between the analyte concentration and the method's response over a defined range. | A correlation coefficient (r²) of ≥ 0.999 over a concentration range (e.g., 50% to 150% of the nominal concentration). |
| Range | The concentration interval over which the method is shown to be precise, accurate, and linear. | The specified range should be justified by the application (e.g., for assay, a range of 80-120% of the test concentration). |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of the analyte should be within 98.0% to 102.0% when spiking the matrix with known amounts of this compound at different concentration levels (e.g., 50%, 100%, 150%). |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (Intra-day precision): Relative Standard Deviation (RSD) of ≤ 2.0% for multiple measurements within the same day. Intermediate Precision (Inter-day precision): RSD of ≤ 2.0% for measurements conducted on different days, by different analysts, or with different equipment. |
| Detection Limit (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined by signal-to-noise ratio (e.g., S/N ≥ 3). |
| Quantitation Limit (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined by signal-to-noise ratio (e.g., S/N ≥ 10) and confirmed by demonstrating acceptable precision and accuracy at this concentration. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | The method's performance (e.g., resolution, peak area) should not be significantly affected by minor changes in parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±10%). |
Future Research Directions and Perspectives
Exploration of Novel Synthetic Strategies for Enhanced Atom Economy and Selectivity
The development of efficient and sustainable synthetic routes to 4'-Formyl-biphenyl-3-carbonitrile is paramount for its widespread application. While traditional cross-coupling reactions have been the cornerstone of biphenyl (B1667301) synthesis, future research should prioritize strategies that offer improved atom economy and selectivity.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are established methods for constructing the biphenyl core. nih.govresearchgate.netresearchgate.net A plausible and widely used approach for the synthesis of this compound would involve the Suzuki coupling of (4-formylphenyl)boronic acid with 3-bromobenzonitrile. orgsyn.orgnih.gov Future investigations should focus on developing more sustainable catalytic systems, potentially utilizing earth-abundant metals or nanoparticle catalysts to minimize cost and environmental impact. google.com
Beyond the well-established Suzuki coupling, other cross-coupling methodologies warrant further exploration for the synthesis of this target molecule. These include the Ullmann, Negishi, Stille, and Kumada reactions, each offering unique advantages in terms of functional group tolerance and reaction conditions. nih.govrsc.org A comparative analysis of these methods for the synthesis of this compound would be a valuable research endeavor.
A critical aspect of future synthetic research will be the enhancement of atom economy. chemicalbook.com Traditional multi-step syntheses often generate significant chemical waste. Therefore, the development of one-pot or tandem reaction sequences that minimize intermediate purification steps is a key objective.
| Synthetic Strategy | Potential Reactants | Catalyst/Reagents | Key Advantages |
| Suzuki-Miyaura Coupling | (4-formylphenyl)boronic acid and 3-bromobenzonitrile | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | High functional group tolerance, commercially available starting materials. orgsyn.orgnih.gov |
| Ullmann Reaction | 4-iodobenzaldehyde and 3-iodobenzonitrile | Copper or Nickel catalyst | Can be effective for less reactive halides. nih.gov |
| Negishi Coupling | (4-formylphenyl)zinc chloride and 3-bromobenzonitrile | Pd or Ni catalyst | High reactivity and selectivity. nih.gov |
| Stille Coupling | (4-formylphenyl)stannane and 3-bromobenzonitrile | Pd catalyst | Mild reaction conditions. nih.gov |
Investigation of Unconventional Reactivity Pathways for Diversification
The formyl and nitrile functionalities of this compound offer a rich landscape for chemical transformations. While standard reactions of aldehydes and nitriles are well-documented, future research should delve into unconventional reactivity pathways to generate a diverse library of novel derivatives. arabjchem.orglibretexts.orgchemistrysteps.com
The formyl group can undergo a range of reactions beyond simple oxidation or reduction. For instance, its participation in multicomponent reactions could lead to the rapid assembly of complex heterocyclic structures. The reactivity of the formyl group can also be influenced by its position on the biphenyl ring system, and in some cases, substitution of the formyl group itself has been observed in substituted phenols. kirj.ee
The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or react with organometallic reagents to form ketones. libretexts.orglibretexts.org The electrophilic nature of the nitrile carbon makes it susceptible to nucleophilic attack, a reactivity that can be modulated by adjacent electron-withdrawing groups. libretexts.orgnih.gov Exploring the cycloaddition reactions of the nitrile group could also open up new avenues for the synthesis of nitrogen-containing heterocycles.
The biphenyl backbone itself can participate in electrophilic aromatic substitution reactions, though the directing effects of the existing formyl and nitrile groups would need to be carefully considered. youtube.com Unconventional, low-temperature gas-phase synthesis methods have also been explored for biphenyl and its derivatives, which could inspire new synthetic approaches. rsc.orgrsc.org
Rational Design of Next-Generation Functional Materials with Tunable Properties
The inherent properties of the biphenyl scaffold, combined with the polar formyl and nitrile groups, make this compound an attractive building block for novel functional materials.
Liquid Crystals: Cyanobiphenyls are a well-known class of liquid crystalline materials. sigmaaldrich.comossila.com The introduction of a formyl group could significantly influence the mesomorphic properties, such as the clearing point and dielectric anisotropy. Future work should focus on synthesizing a series of analogues of this compound with varying alkyl chain lengths to systematically study their liquid crystalline behavior. ossila.comresearchgate.net The development of analytical platforms for cyanobiphenyl-based sensors also suggests potential applications in this area. acs.orgnih.gov
Organic Light-Emitting Diodes (OLEDs): Biphenyl derivatives are frequently used in the development of materials for OLEDs. rsc.org The combination of electron-donating and electron-withdrawing characteristics within the this compound structure suggests potential as an emissive or charge-transport material. Future research should involve the synthesis and photophysical characterization of this compound and its derivatives to evaluate their electroluminescent properties.
Integration of Advanced Computational Methodologies for Predictive Material Design
Computational chemistry offers a powerful tool for accelerating the design and discovery of new materials based on the this compound scaffold. Density Functional Theory (DFT) can be employed to predict a range of molecular properties. chemmethod.comnih.gov
Future computational studies should focus on:
Conformational Analysis: Determining the preferred dihedral angle between the two phenyl rings and how it is influenced by the substituents and the surrounding medium. rsc.org
Electronic Properties: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to predict the electronic and optical properties, which is crucial for applications in OLEDs and other electronic devices. chemmethod.comnih.gov
Spectroscopic Prediction: Simulating infrared and NMR spectra to aid in the characterization of newly synthesized derivatives.
Reactivity Indices: Using computational methods to predict the reactivity of different sites within the molecule, guiding synthetic efforts towards desired products. nih.gov
| Computational Method | Predicted Property | Relevance |
| Density Functional Theory (DFT) | Optimized molecular geometry, HOMO/LUMO energies, dipole moment, vibrational frequencies. chemmethod.comnih.gov | Understanding molecular structure, predicting electronic and optical properties, aiding in spectroscopic characterization. |
| Time-Dependent DFT (TD-DFT) | Electronic absorption and emission spectra. nih.gov | Predicting photophysical properties for applications in OLEDs and fluorescent probes. |
| Molecular Dynamics (MD) | Conformational dynamics and intermolecular interactions in condensed phases. nih.gov | Simulating behavior in liquid crystalline phases or as part of a larger material assembly. |
Development of High-Throughput Screening and Analytical Platforms for Compound Discovery
To efficiently explore the potential of this compound and its derivatives, the development of high-throughput screening (HTS) and advanced analytical platforms is essential.
HTS methodologies can be employed to rapidly screen libraries of compounds derived from this compound for various applications. nih.govnih.govnumberanalytics.comresearchgate.net For example, in drug discovery, HTS can identify "hit" compounds that exhibit a desired biological activity. mdpi.com The development of cell-based or biochemical assays tailored to specific therapeutic targets would be a key aspect of this research.
Furthermore, the creation of novel analytical platforms can facilitate the rapid characterization of these new compounds. The integration of microfluidics with spectroscopic techniques, for instance, can allow for the analysis of small sample volumes with high throughput. The use of 3D printing to create custom analytical devices is also a rapidly growing area that could be leveraged. frontiersin.org The development of specialized sensing platforms, potentially based on hydrogels or other smart materials, could enable the rapid detection of specific analytes using derivatives of this compound as the active sensing element. researchgate.net
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing 4'-Formyl-biphenyl-3-carbonitrile, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via formylation of biphenyl precursors. A common approach involves using hexamethylenetetramine (HMTA) as a formylating agent under acidic conditions. For example, analogous derivatives like 3-formyl-4-hydroxy-4-biphenylcarbonitrile were synthesized by refluxing HMTA with trifluoroacetic acid (TFA), followed by purification via column chromatography . Optimization includes adjusting solvent polarity (e.g., DMSO vs. ethanol) and reaction time to improve yield (typically 60–75%). Monitoring intermediates by TLC and characterizing products via NMR (e.g., aldehyde proton at δ 9.8–10.2 ppm) is critical .
Q. How can researchers ensure purity during synthesis, and what analytical techniques are essential for validation?
- Methodological Answer : Purification via column chromatography using silica gel (eluent: hexane/ethyl acetate gradient) is standard. Purity validation requires NMR (e.g., Varian 300 MHz spectrometer in DMSO-d) to confirm absence of unreacted precursors and byproducts. Elemental analysis (CHNS-932 analyzer) ensures stoichiometric consistency, while HPLC with UV detection (λ = 254 nm) quantifies impurities below 2% .
Q. What are the key spectral signatures of this compound in NMR and IR spectroscopy?
- Methodological Answer : In NMR, the aldehyde proton resonates as a singlet near δ 10.0 ppm, while aromatic protons appear as multiplet clusters between δ 7.5–8.5 ppm. The nitrile group (C≡N) is IR-inactive, but adjacent vibrations (e.g., C=O stretch from the aldehyde) appear at ~1700 cm. Coupling patterns in NMR confirm biphenyl connectivity, with the carbonyl carbon at ~190 ppm .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The formyl group acts as an electron-withdrawing substituent, directing electrophilic substitution to the para position of the biphenyl system. Steric hindrance from the nitrile group may reduce reactivity in Suzuki-Miyaura couplings. Computational modeling (e.g., DFT at B3LYP/6-31G* level) predicts charge distribution and reactive sites. Experimental validation involves comparing yields with/without bulky ligands (e.g., XPhos vs. PPh) .
Q. What strategies resolve contradictions in reported crystallographic data for biphenylcarbonitrile derivatives?
- Methodological Answer : Discrepancies in bond angles or torsional conformations (e.g., biphenyl dihedral angles) arise from crystal packing effects. Single-crystal X-ray diffraction (SC-XRD) at 296 K with Bruker APEX-II CCD detectors resolves such issues. For example, studies on octahydroquinoline-carbonitrile analogs showed dihedral angles ranging from 56–69°, influenced by substituent bulkiness . Rietveld refinement and Cambridge Structural Database (CSD) cross-referencing validate structural assignments .
Q. How can fluorescence properties of this compound derivatives be exploited for sensing applications?
- Methodological Answer : The formyl and nitrile groups enable coordination with metal ions (e.g., Al, Zn), altering fluorescence. A Perkin Elmer Cary Eclipse spectrometer measures emission shifts (Δλ ~50 nm) upon ion binding. For example, 3-formyl-4-hydroxy analogs showed a 12-fold fluorescence enhancement at 480 nm with Al. Quantum yield calculations (using quinine sulfate as a standard) and Stern-Volmer plots quantify sensitivity .
Q. What are the challenges in computational modeling of this compound’s electronic structure, and how are they addressed?
- Methodological Answer : The biphenyl moiety introduces torsional flexibility, complicating geometry optimization. Hybrid QM/MM methods (e.g., ONIOM) partition the molecule into rigid (formyl/nitrile) and flexible (biphenyl) regions. Solvent effects (e.g., PCM model for DMSO) improve accuracy. TD-DFT predicts UV-Vis spectra (λ ~300 nm) with <5% deviation from experimental data .
Data Contradiction Analysis
Q. Why do reported yields for this compound synthesis vary across studies, and how can reproducibility be improved?
- Methodological Answer : Yield variations (50–80%) stem from catalyst choice (e.g., HMTA vs. Vilsmeier-Haack reagents) and solvent purity. Reproducibility requires strict control of anhydrous conditions (e.g., molecular sieves in TFA) and standardized workup protocols. Comparative studies show HMTA in TFA achieves higher yields (75%) than POCl-based methods (60%) due to milder acidity .
Q. How do conflicting reports on the compound’s fluorescence stability under ambient light impact its application in long-term studies?
- Methodological Answer : Degradation under UV light (λ = 365 nm) is observed in some analogs (e.g., 20% intensity loss over 24 hours). Stability testing under controlled illumination (e.g., xenon lamp, 1000 lux) and argon atmosphere is recommended. Encapsulation in cyclodextrins or silica nanoparticles reduces photobleaching by 40% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
